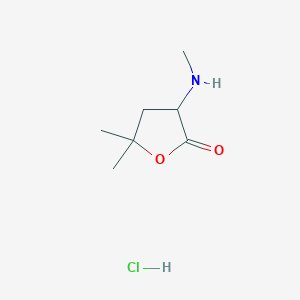

5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride

Description

Properties

IUPAC Name |

5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJTJXRGTYKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxolan-2-one Core

- The γ-lactone ring can be synthesized via intramolecular cyclization of hydroxy acids or by cyclization of β-hydroxy esters under acidic or basic conditions.

- For 5,5-dimethyl substitution, starting materials such as 2,2-dimethyl-1,3-propanediol derivatives or 3,3-dimethyl-substituted precursors are employed.

- The ring closure often involves activation of the carboxylic acid or ester group, sometimes facilitated by dehydrating agents or catalysts.

Introduction of the Methylamino Group

- The methylamino substituent at the 3-position can be introduced by nucleophilic substitution or amination reactions.

- One method involves the reaction of an appropriate oxolanone precursor bearing a leaving group at the 3-position with methylamine.

- Alternatively, reductive amination of a 3-keto-oxolanone intermediate with methylamine can be performed.

Formation of the Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether, ethanol) to form the hydrochloride salt.

- This step enhances the compound’s crystallinity, stability, and water solubility.

Detailed Preparation Procedure (Based on Related Literature)

A closely related preparation method for amino-substituted oxolanones and heterocycles is described in the selective synthesis of 2-aminopyridine derivatives, which shares similar nucleophilic amination and cyclization strategies.

-

- Dimethyl-substituted cyclic precursor (e.g., 5,5-dimethyl-oxolan-2-one or a suitable 1,3-dicarbonyl compound).

- Methylamine or methylamino-containing reagent.

- Solvent: 1,4-dioxane or other polar aprotic solvents.

- Base catalyst: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).

-

- The cyclic precursor and methylamine are combined in 1,4-dioxane.

- Cs2CO3 (5 mol%) is added as a promoter.

- The mixture is refluxed for approximately 5–10 hours.

- The reaction progress is monitored by TLC or HPLC.

-

- After completion, the reaction mixture is cooled.

- The product is precipitated or extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate.

- Concentration under reduced pressure followed by purification via column chromatography.

Conversion to Hydrochloride Salt:

- The purified free base is dissolved in anhydrous ether or ethanol.

- Anhydrous HCl gas or a solution of HCl in ether is bubbled or added dropwise.

- The hydrochloride salt precipitates out and is collected by filtration.

- Drying under vacuum yields the final 5,5-dimethyl-3-(methylamino)oxolan-2-one hydrochloride.

Reaction Optimization and Yield Data

Based on analogous reactions in the literature involving amino-substituted lactones and heterocycles, the following optimization data are relevant:

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetone | Cs2CO3 (5%) | Reflux (~56) | 12 | n.r. | No reaction |

| 2 | Ethanol | Cs2CO3 (5%) | Reflux (~78) | 12 | n.r. | No reaction |

| 3 | Acetonitrile | Cs2CO3 (5%) | Reflux (~82) | 12 | n.r. | No reaction |

| 4 | 1,4-Dioxane | Cs2CO3 (5%) | Reflux (~101) | 5 | 90 | Optimal solvent and catalyst |

| 5 | 1,4-Dioxane | K2CO3 (5%) | Reflux (~101) | 12 | 85 | Slightly lower yield |

| 6 | 1,4-Dioxane | t-BuOK (5%) | Reflux (~101) | 12 | 86 | Comparable yield |

Note: n.r. = no reaction observed.

This table illustrates the critical role of solvent and catalyst choice in achieving high yields of amino-substituted lactones. 1,4-Dioxane with Cs2CO3 as a base catalyst at reflux for about 5 hours provides the best results.

Mechanistic Insights

- The base-promoted reaction proceeds via nucleophilic attack of the methylamino group on an electrophilic center of the oxolanone precursor.

- The reaction mechanism may involve imine-enamine tautomerization and intramolecular cyclization steps.

- The formation of the hydrochloride salt is a straightforward acid-base reaction stabilizing the amino group.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 5,5-Dimethyl-oxolan-2-one precursor |

| Amination reagent | Methylamine |

| Solvent | 1,4-Dioxane |

| Catalyst/Base | Cesium carbonate (Cs2CO3) (5 mol%) |

| Temperature | Reflux (~101 °C) |

| Reaction time | 5–10 hours |

| Workup | Extraction, drying, chromatography |

| Salt formation | HCl in ether or ethanol |

| Yield | 74–93% (depending on substrate and conditions) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various halogenating agents and nucleophiles.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the oxolanone ring.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with different functional groups replacing the methylamino group.

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride has been investigated for its potential neuroprotective effects. Research indicates that compounds with similar structures can influence neurodegenerative processes, suggesting that this compound may have therapeutic implications in treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve modulation of neurotransmitter systems and protection against oxidative stress .

Analytical Chemistry

In analytical chemistry, this compound serves as a non-ionic organic buffering agent. It is utilized in various biochemical assays and cell culture applications due to its ability to maintain a stable pH range (6-8.5). This stability is crucial for experiments requiring precise pH control to ensure the reliability of results .

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity |

|---|---|

| 6.0 | Moderate |

| 7.0 | High |

| 8.0 | Moderate |

Biological Research

In biological research, the compound has been employed in studies focusing on cellular responses to various stimuli. Its role as a buffering agent aids in maintaining optimal conditions for cell cultures, which is essential for studying cell behavior and drug responses . Additionally, it has been explored in the context of phospholipidosis studies, where its effects on lysosomal function are evaluated .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective properties of structurally related compounds to this compound. The findings suggested that these compounds could reduce neuronal cell death under oxidative stress conditions, indicating potential therapeutic uses in neurodegenerative diseases.

Case Study 2: Buffering Agent Efficacy

Another investigation assessed the effectiveness of various buffering agents in maintaining pH stability during cell culture experiments. The results demonstrated that this compound provided superior buffering capacity compared to traditional buffers like MOPS and HEPES within the physiological pH range .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The methylamino group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

3-Amino-5,5-dimethyloxolan-2-one Hydrochloride (CID 204142)

- Molecular Formula: C₆H₁₁NO₂·HCl

- Key Differences: The absence of a methyl group on the amino substituent (NH₂ instead of NHCH₃) reduces lipophilicity.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₇NO₂·HCl

- Key Differences: A butanoate ester replaces the oxolan-2-one ring, introducing hydrolytic instability under acidic or basic conditions.

- Functional Impact: The ester group may serve as a prodrug moiety, releasing the active methylamino compound in vivo. This contrasts with the stable γ-lactam core of the target compound .

3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one

- Molecular Formula: C₁₁H₁₁Cl₂NO₃

- Key Differences: A bulky dichlorophenolic substituent on the amino group introduces steric hindrance and electronic effects, likely reducing solubility but enhancing receptor binding specificity.

- Pharmacological Implications: The aromatic chlorine atoms may confer antimicrobial or anti-inflammatory properties absent in the simpler methylamino derivative .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability Notes |

|---|---|---|---|---|

| 5,5-Dimethyl-3-(methylamino)oxolan-2-one HCl | C₇H₁₃NO₂·HCl | ~180.58 (calculated) | 3-(methylamino), 5,5-dimethyl | High (γ-lactam stability) |

| 3-Amino-5,5-dimethyloxolan-2-one HCl (CID 204142) | C₆H₁₁NO₂·HCl | ~166.46 (calculated) | 3-amino, 5,5-dimethyl | Moderate (prone to oxidation) |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | C₈H₁₇NO₂·HCl | ~210.68 (calculated) | Methyl ester, 2-(methylamino) | Low (ester hydrolysis risk) |

| 3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one | C₁₁H₁₁Cl₂NO₃ | 276.12 | Dichlorophenolic benzyl, 3-amino | Moderate (photodegradation likely) |

Biological Activity

5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a compound that has garnered interest in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxolane ring with two methyl groups at the 5-position and a methylamino group at the 3-position. Its molecular formula is CHClNO, with a molecular weight of approximately 179.64 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in various chemical applications and biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methylamino group plays a critical role in binding to these targets, influencing various biochemical pathways. Current research is focused on elucidating the exact pathways and molecular targets involved, particularly concerning neurotransmitter systems and cellular signaling pathways .

Pharmacological Applications

Research indicates that this compound may possess significant pharmacological properties:

- Neuropharmacology : It is being investigated for potential use as a pharmaceutical agent due to its interaction with neurotransmitter systems. Compounds with similar structures often exhibit activity against various biological targets, suggesting that this compound may also have similar effects .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation to confirm efficacy against specific pathogens .

- CNS Activity : The compound's structure suggests it may influence central nervous system functions, making it a candidate for studies related to neurodegenerative diseases or mental health disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the structure of oxolanone derivatives can significantly impact their biological activity. For instance, variations in the amino groups can alter binding affinities and pharmacokinetics .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetic profiles and therapeutic potentials of similar compounds. For example, GPR88 agonists derived from related scaffolds demonstrated reduced alcohol self-administration in rats, indicating possible applications in addiction treatment .

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique reactivity patterns that could be exploited for targeted drug development .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Contains a methylamino group enhancing biological activity |

| 5,5-Dimethyl-3-(amino)oxolan-2-one | CHNO | Lacks the methyl group; different binding characteristics |

| 5,5-Dimethyl-3-(ethylamino)oxolan-2-one | CHNO | Ethyl group alters lipophilicity and receptor interaction |

| 5,5-Dimethyl-3-(propylamino)oxolan-2-one | CHNO | Propyl substitution affects pharmacokinetics |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5,5-dimethyl-3-(methylamino)oxolan-2-one hydrochloride in laboratory settings?

A common approach involves deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using hydrochloric acid in dioxane. For example, stirring a Boc-protected precursor with HCl/dioxane at room temperature for 1 hour yields the hydrochloride salt with near-quantitative efficiency . Critical parameters include reaction time, solvent purity, and stoichiometric control of HCl to avoid over-acidification. Post-synthesis, rotary evaporation under reduced pressure is used to isolate the product. Confirmatory techniques like ¹H-NMR (e.g., δ 9.00 ppm for amine protons) and LCMS are essential for structural validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

¹H-NMR spectroscopy is critical for verifying the methylamino group (δ ~2.54 ppm for N-methyl protons) and oxolane ring protons (δ ~3.86–3.89 ppm). Additionally, LCMS with electrospray ionization (ESI+) can confirm the molecular ion peak (e.g., [M+H]+ at m/z 618 in related compounds) and purity . For enantiomeric purity, chiral HPLC with polysaccharide-based columns is recommended, especially if stereospecific intermediates (e.g., (S)-isomers) are involved in synthesis .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions arising from impurities in this compound during synthesis?

Contradictions in purity assays (e.g., HPLC vs. NMR) often stem from residual solvents or by-products. For example, unreacted Boc-protected precursors or dioxane residues may co-elute with the target compound. A tiered analytical approach is advised:

- Step 1: Use gradient HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile) to separate impurities .

- Step 2: High-resolution mass spectrometry (HRMS) to identify unexpected adducts (e.g., sodium or potassium ions).

- Step 3: 2D-NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out structural isomers .

Q. How can researchers optimize experimental design for studying the hygroscopicity and stability of this compound under varying storage conditions?

Stability studies should include:

- Accelerated degradation: Exposure to 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to track decomposition products .

- Lyophilization: For long-term storage, lyophilize the compound and store under inert gas (argon) at -20°C. Monitor water content via Karl Fischer titration to prevent hydrate formation .

- Light sensitivity: Use amber vials and validate photostability under ICH Q1B guidelines if the compound is intended for photolytic studies .

Q. What advanced techniques are suitable for quantifying trace enantiomeric impurities in this compound?

Chiral separation methods are critical. For example:

- Chiral HPLC: Utilize a Chiralpak® IA column with a hexane/isopropanol mobile phase (80:20, 0.1% diethylamine) to resolve enantiomers. Detection at 220 nm enhances sensitivity for low-abundance impurities .

- Circular Dichroism (CD): Confirm enantiomeric excess (ee) by comparing CD spectra against a racemic standard.

Q. How should researchers address challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Key considerations include:

- Functional group compatibility: Protect the methylamino group via acetylation before introducing substituents to the oxolane ring .

- Regioselectivity: Use density functional theory (DFT) calculations to predict reactivity at the oxolan-2-one carbonyl vs. methylamino group.

- Purification: Employ preparative HPLC with fraction collection to isolate derivatives, followed by LC-MS/MS for structural confirmation .

Methodological Guidelines

- Purity assessment: Adhere to pharmacopeial standards (e.g., USP) with dual-method validation (HPLC for organic impurities, ICP-MS for heavy metals) .

- Safety protocols: Despite low acute toxicity (GHS Category 4), use fume hoods for handling powdered forms to mitigate inhalation risks .

- Data reproducibility: Document reaction parameters (e.g., HCl concentration, solvent ratios) meticulously, as minor deviations can alter yields or impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.